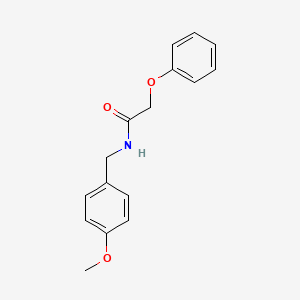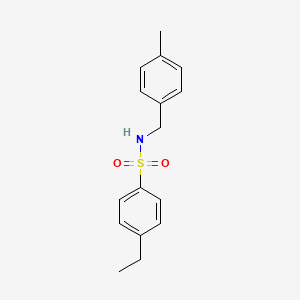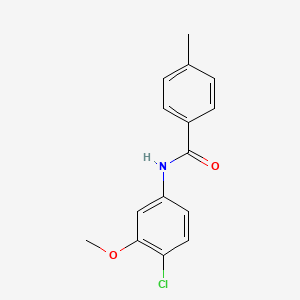
N-(4-methoxybenzyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-2-phenoxyacetamide, also known as MPBA, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MPBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 287.34 g/mol. In
Mecanismo De Acción
The exact mechanism of action of N-(4-methoxybenzyl)-2-phenoxyacetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating caspase-3 and inhibiting the PI3K/Akt pathway. In neuroprotection, this compound reduces oxidative stress by increasing the expression of antioxidant enzymes and inhibiting the NF-κB pathway. In cardiovascular diseases, this compound reduces inflammation by inhibiting the NF-κB pathway and improving endothelial function by increasing nitric oxide production.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In neuroprotection, this compound reduces oxidative stress, inflammation, and neuronal damage. In cardiovascular diseases, this compound reduces inflammation, improves endothelial function, and reduces oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxybenzyl)-2-phenoxyacetamide has several advantages for lab experiments, such as its high purity, solubility in organic solvents, and well-established synthesis method. However, this compound also has limitations such as its low water solubility and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for N-(4-methoxybenzyl)-2-phenoxyacetamide research. In cancer research, this compound could be further studied for its potential as a chemotherapeutic agent and its efficacy in combination with other drugs. In neuroscience, this compound could be studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, this compound could be studied for its potential in treating hypertension and atherosclerosis.
Conclusion:
In conclusion, this compound is a chemical compound with potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular diseases. The synthesis method for this compound is well-established, and it has been found to have several biochemical and physiological effects. While there are limitations to its use, this compound has several advantages for lab experiments and has promising future directions for research.
Métodos De Síntesis
The synthesis of N-(4-methoxybenzyl)-2-phenoxyacetamide involves the reaction of 4-methoxybenzylamine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound. This method has been reported in several scientific publications and has been found to yield high purity this compound.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-2-phenoxyacetamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, this compound has been found to have anti-inflammatory effects and improve endothelial function.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-9-7-13(8-10-14)11-17-16(18)12-20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSJKLDIXXWXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357565 |
Source


|
| Record name | N-[(4-Methoxyphenyl)methyl]-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5938-61-4 |
Source


|
| Record name | N-[(4-Methoxyphenyl)methyl]-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5767248.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5767275.png)
![N'-(4-ethylbenzylidene)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5767290.png)




![ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5767328.png)
